2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile
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Overview
Description
2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile is a heterocyclic compound featuring a pyrazole ring substituted with an amino group and a phenyl group. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the amino group and the nitrile group makes it a versatile intermediate for the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile typically involves the cyclocondensation of hydrazine derivatives with α,β-unsaturated nitriles. One common method includes the reaction of phenylhydrazine with acrylonitrile under acidic or basic conditions to form the pyrazole ring. The reaction is usually carried out in solvents such as ethanol or methanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as Lewis acids or transition metal complexes can be employed to improve reaction rates and selectivity. The use of microwave-assisted synthesis is also explored to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the pyrazole ring.
Reduction: Primary amines.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile is utilized in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile involves its interaction with specific molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in coordination with metal ions. These interactions can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-amino-3-methyl-1-phenylpyrazole
- 3-amino-5-phenylpyrazole
- 5-amino-1-phenylpyrazole
Uniqueness
2-(5-amino-1-phenyl-1H-pyrazol-3-yl)acetonitrile is unique due to the presence of both an amino group and a nitrile group on the pyrazole ring. This dual functionality allows for a wider range of chemical modifications and applications compared to similar compounds that may lack one of these functional groups .
Properties
IUPAC Name |
2-(5-amino-1-phenylpyrazol-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c12-7-6-9-8-11(13)15(14-9)10-4-2-1-3-5-10/h1-5,8H,6,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXHPPVDCMRDKQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=CC(=N2)CC#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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